molecular formula C14H10F3N B12523125 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine CAS No. 666833-49-4

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine

Katalognummer: B12523125
CAS-Nummer: 666833-49-4
Molekulargewicht: 249.23 g/mol
InChI-Schlüssel: RXQXRRCXAPIENO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring via an ethenyl linkage. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base-catalyzed condensation reaction, where the aldehyde group of 4-(trifluoromethyl)benzaldehyde reacts with the pyridine derivative in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine is unique due to the presence of both the trifluoromethyl group and the ethenyl linkage, which confer distinct chemical and physical properties. These features make it a versatile compound with diverse applications in various fields .

Eigenschaften

CAS-Nummer

666833-49-4

Molekularformel

C14H10F3N

Molekulargewicht

249.23 g/mol

IUPAC-Name

4-[2-[4-(trifluoromethyl)phenyl]ethenyl]pyridine

InChI

InChI=1S/C14H10F3N/c15-14(16,17)13-5-3-11(4-6-13)1-2-12-7-9-18-10-8-12/h1-10H

InChI-Schlüssel

RXQXRRCXAPIENO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.